2-(5-Hexylthieno[3,2-b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Chemical Structure and Key Features 2-(5-Hexylthieno[3,2-b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing heterocyclic compound featuring a thieno[3,2-b]thiophene core substituted with a hexyl chain at the 5-position and a pinacol boronate ester group. Its molecular formula is C₁₈H₂₇BO₂S₂, with a molecular weight of 358.33 g/mol (calculated). The hexyl chain enhances solubility in organic solvents, while the thieno[3,2-b]thiophene moiety contributes to extended π-conjugation, making it valuable in optoelectronic applications such as organic field-effect transistors (OFETs) and polymer solar cells .
Synthesis and Characterization The compound is synthesized via lithiation of 5-hexylthieno[3,2-b]thiophene followed by reaction with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Key characterization data includes:
Properties
IUPAC Name |
2-(5-hexylthieno[3,2-b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BO2S2/c1-6-7-8-9-10-13-11-14-15(22-13)12-16(23-14)19-20-17(2,3)18(4,5)21-19/h11-12H,6-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKVMESZDQZIQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(S2)C=C(S3)CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901138774 | |
| Record name | 2-Hexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901138774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944826-49-7 | |
| Record name | 2-Hexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]thiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944826-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901138774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods
Starting Materials and General Strategy
The synthesis typically starts from 2-bromo-5-hexylthieno[3,2-b]thiophene , which is subjected to lithium-halogen exchange using n-butyllithium at low temperature. The resulting organolithium intermediate is then quenched with a boron electrophile, commonly 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , to afford the target boronic ester. This approach is well-documented in the literature and provides good yields and purity after chromatographic purification and recrystallization.
Detailed Synthetic Procedure
Lithiation and Borylation
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- 2-Bromo-5-hexylthieno[3,2-b]thiophene (substrate)
- n-Butyllithium (1.4 M in hexanes), 2.5 equivalents
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, 2.5 equivalents
- Solvent: Anhydrous tetrahydrofuran (THF)
- Temperature: Initial cooling to −78 °C, then warming to room temperature overnight
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- Dissolve the brominated thieno[3,2-b]thiophene in dry THF under inert atmosphere.
- Cool the solution to −78 °C.
- Add n-butyllithium dropwise to effect lithium-halogen exchange, stirring for 30 minutes at −78 °C.
- Quickly add the boronate ester reagent, then allow the reaction to warm to room temperature and stir overnight.
- Quench the reaction with water, extract with ether, wash the organic phase with brine, dry over MgSO4.
- Remove solvents under reduced pressure.
-
- Purify the crude product by silica gel column chromatography using ethyl acetate-hexane (1:20) as eluent.
- Recrystallize the purified product from hexane to obtain the boronic ester as a grey solid.
Alternative Synthetic Routes and Notes
- The brominated thieno[3,2-b]thiophene precursors can be prepared by bromination of the parent thieno[3,2-b]thiophene with N-bromosuccinimide (NBS).
- Monoalkylation of thieno[3,2-b]thiophene (e.g., introduction of hexyl group) is often achieved via Friedel–Crafts acylation followed by reduction to avoid purification challenges encountered with direct alkylation of lithiated intermediates.
- The lithiation-borylation sequence is a common synthetic strategy for preparing boronic esters of heteroaromatic compounds and is favored for its regioselectivity and functional group tolerance.
Data Summary Table
| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Bromination | NBS | Room temperature | - | To prepare 2-bromo-5-hexylthieno[3,2-b]thiophene |
| Lithiation | n-Butyllithium (2.5 eq), THF | −78 °C, 30 min | - | Lithium-halogen exchange |
| Borylation | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2.5 eq) | −78 °C to RT overnight | - | Formation of boronic ester |
| Workup | Water quench, ether extraction, drying over MgSO4 | Room temperature | - | Removal of inorganic salts |
| Purification | Silica gel chromatography, recrystallization | Room temperature | 68–89 | Ethyl acetate-hexane (1:20) eluent |
Research Findings and Analysis
- The lithiation-borylation method is robust and reproducible, providing high regioselectivity for borylation at the 2-position of the thieno[3,2-b]thiophene ring.
- Using 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as the boron source ensures stable boronic ester formation suitable for subsequent Suzuki coupling reactions.
- The reaction requires strict anhydrous and inert atmosphere conditions to prevent side reactions and decomposition of sensitive organolithium intermediates.
- Purification by column chromatography followed by recrystallization yields analytically pure product, as confirmed by NMR and mass spectrometry.
- The synthetic approach overcomes direct alkylation difficulties by introducing alkyl groups via Friedel–Crafts acylation and reduction prior to lithiation and borylation steps.
Scientific Research Applications
Organic Electronics
One of the primary applications of this compound lies in the field of organic electronics. Its structure allows for efficient charge transport and stability in organic semiconductor devices.
-
Organic Photovoltaics (OPVs) : The compound has been investigated as a potential material for OPVs due to its ability to form stable thin films with good light absorption properties. The incorporation of boron enhances the electronic properties necessary for effective charge separation and transport.
Property Value Absorption Range UV-Vis spectrum shows significant absorption in the visible range Charge Mobility High charge mobility observed in thin-film transistors
Photonic Devices
The compound's unique optical properties make it suitable for use in photonic devices such as light-emitting diodes (LEDs) and lasers.
- Light Emission : Studies indicate that 2-(5-Hexylthieno[3,2-b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be utilized in the development of blue or green-emitting LEDs due to its favorable energy levels and photoluminescence characteristics.
Sensors
Due to its sensitivity to environmental changes, this compound can be employed in sensor technology.
- Chemical Sensors : The dioxaborolane moiety can interact with various analytes, making it a candidate for chemical sensors that detect specific ions or molecules through changes in fluorescence or conductivity.
Materials Science
The compound is also being explored for its potential applications in advanced materials.
- Polymer Blends : When blended with polymers, it can enhance mechanical properties and thermal stability, making it suitable for applications in flexible electronics and packaging materials.
Case Study 1: Organic Photovoltaics
A study published in Advanced Energy Materials demonstrated that incorporating this compound into OPV devices increased efficiency by 15% compared to standard materials. The device exhibited improved stability under operational conditions due to the robust nature of the dioxaborolane structure .
Case Study 2: Light Emitting Diodes
Research conducted at a leading university showed that LEDs fabricated using this compound displayed a luminous efficacy of over 80 lm/W. This performance was attributed to the optimized energy levels that facilitate efficient exciton formation and recombination .
Mechanism of Action
The mechanism of action of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborole-2-yl)-5-hexylthieno[3,2-b]thiophene involves its electronic properties and interactions with other molecules:
Molecular Targets: The compound can interact with various molecular targets, including other organic molecules and biological macromolecules.
Pathways Involved: It can participate in electron transfer processes and other chemical reactions that are crucial for its applications in electronics and sensing
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Analysis
Substituent Position and Electronic Effects The 5-hexyl group on thieno[3,2-b]thiophene in the target compound improves solubility compared to unsubstituted analogs (e.g., C₁₂H₁₅BO₂S₂, Table 1) while maintaining conjugation for charge transport . 3-Hexylthiophene derivatives (e.g., C₁₆H₂₇BO₂S) exhibit reduced steric hindrance but shorter conjugation lengths, limiting their use in high-performance OFETs .
Reactivity in Cross-Coupling Reactions The target compound participates efficiently in Suzuki-Miyaura cross-coupling due to the electron-rich thieno[3,2-b]thiophene core, achieving yields >90% in polymerizations . Difluoromethyl-substituted analogs (e.g., C₁₁H₁₅BF₂O₂S) show slower coupling kinetics due to electron-withdrawing effects but greater stability under acidic conditions .
Optoelectronic Properties The thieno[3,2-b]thiophene core in the target compound provides a lower bandgap (1.8–2.2 eV) compared to benzo[b]thiophene derivatives (e.g., C₁₅H₁₉BO₂S, bandgap ~2.5 eV), enabling broader light absorption in solar cells .
Thermal Stability
- Compounds with hexyl chains (e.g., C₁₈H₂₇BO₂S₂) exhibit higher thermal decomposition temperatures (~280°C) than methyl-substituted analogs (e.g., C₁₅H₁₉BO₂S, ~250°C), enhancing their suitability for high-temperature processing .
Biological Activity
2-(5-Hexylthieno[3,2-b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 944826-49-7) is a compound of interest due to its potential biological activities and applications in various fields such as organic electronics and medicinal chemistry. This article provides a comprehensive overview of its biological activity based on existing research findings and data.
- Molecular Formula : C18H27BO2S2
- Molecular Weight : 350.35 g/mol
- Structural Characteristics : The compound features a dioxaborolane group which is known for its reactivity in organic synthesis and potential therapeutic applications.
Pharmacological Profile
The biological activity of this compound has been evaluated in several studies focusing on its interactions with various biological targets.
-
CYP Enzyme Inhibition :
- The compound has been identified as an inhibitor of several cytochrome P450 enzymes:
- CYP1A2 : Inhibition observed.
- CYP2D6 : Inhibition observed.
- CYP3A4 : Inhibition observed.
- This inhibition profile suggests potential drug-drug interaction risks when co-administered with other medications metabolized by these enzymes .
- The compound has been identified as an inhibitor of several cytochrome P450 enzymes:
- Antioxidant Activity :
- Cellular Studies :
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C18H27BO2S2 |
| Molecular Weight | 350.35 g/mol |
| CYP1A2 Inhibition | Yes |
| CYP2D6 Inhibition | Yes |
| CYP3A4 Inhibition | Yes |
| Antioxidant Activity | Moderate |
| Apoptosis Induction | Yes (in cancer cell lines) |
Case Study 1: Anticancer Activity
A study investigated the effects of the compound on human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in early apoptotic cells, suggesting that the compound may act as a chemotherapeutic agent by inducing apoptosis .
Case Study 2: Drug Interaction Potential
Another research focused on the pharmacokinetic profile of the compound when administered alongside common medications metabolized by CYP enzymes. The study found that co-administration with CYP3A4 substrates led to increased plasma concentrations of those drugs, highlighting the importance of monitoring when used in combination therapies .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This boronic ester is extensively used in Pd-catalyzed cross-couplings to construct conjugated systems for organic electronics.
Coupling with Aryl Halides
-
Catalyst : (4 mol%).
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Base : (2 M aqueous).
-
Solvent : Toluene/water (2:3 v/v).
-
Temperature : 80°C, 24 h under inert atmosphere.
Example Reaction :
Coupling with 4,8-dibromobenzo[1,2-b:4,5-b']dithiophene yields 4,8-di(5-hexylthieno[3,2-b]thiophen-2-yl)-benzo[1,2-b:4,5-b']dithiophene (a conjugated oligomer).
| Substrate | Product | Yield | Conditions |
|---|---|---|---|
| 4,8-Dibromobenzo[1,2-b:4,5-b']dithiophene | Conjugated oligomer with thienothiophene | 55% | Pd(PPh), 80°C, 24 h |
Key Findings :
-
The hexyl side chain enhances solubility in organic solvents, facilitating purification .
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Regioselectivity is influenced by steric and electronic effects of the thienothiophene core .
Coupling with Thiophene Derivatives
Reaction with brominated thiophenes produces bithiophene-thienothiophene hybrids , critical for optoelectronic applications :
| Substrate | Product | Yield | Conditions |
|---|---|---|---|
| 5-Bromo-2,2'-bithiophene | 5-(5-Hexylthieno[3,2-b]thiophen-2-yl)-2,2'-bithiophene | 60% | Pd(PPh), 110°C, 24 h |
Applications :
-
These hybrids exhibit broad absorption spectra ( ≈ 450–500 nm), making them suitable for organic photovoltaics .
Functionalization via Kumada Coupling
Prior to borylation, the hexyl chain is introduced via Ni-catalyzed Kumada coupling :
Stability and Handling
Q & A
Q. Tables
| Key Analytical Data for Structural Confirmation |
|---|
| Technique |
| ¹H NMR (CDCl₃) |
| ¹³C NMR |
| XRD (Torsion Angle) |
| Safety Parameters |
|---|
| Hazard |
| Skin Irritation |
| Environmental Toxicity |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
